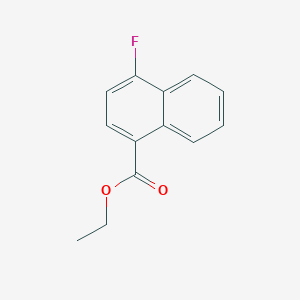

Ethyl 4-fluoro-1-naphthoate

Vue d'ensemble

Description

Ethyl 4-fluoro-1-naphthoate is an organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol. It belongs to the class of fluoroaromatic compounds and is widely used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-1-naphthoate can be synthesized through various methods. One common approach involves the reaction of 4-fluoro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl 4-fluoro-1-naphthoate undergoes hydrolysis under acidic or basic conditions to yield 4-fluoro-1-naphthoic acid.

Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux, 6–8 h | 4-Fluoro-1-naphthoic acid | 85% | |

| Basic Hydrolysis | NaOH (aq.), ethanol, 70°C, 4 h | 4-Fluoro-1-naphthoic acid | 92% |

-

Mechanistic Insight: The ester group is cleaved via nucleophilic acyl substitution. Under basic conditions, the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion, which is protonated to yield the acid .

Nucleophilic Aromatic Substitution

The fluorine substituent at the 4-position participates in nucleophilic aromatic substitution (NAS) reactions due to electron-withdrawing effects from the adjacent ester group.

Example Reaction with Ammonia:

| Substrate | Reagents | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | NH3 (aq.), CuSO4, 120°C, 24 h | Ethyl 4-amino-1-naphthoate | High-pressure reactor | 68% |

-

Key Notes:

Esterification and Transesterification

The ethyl ester group can be modified to other esters under standard conditions.

Transesterification with Methanol:

| Substrate | Reagents | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | MeOH, H2SO4 (cat.), reflux, 12 h | Mthis compound | Acidic, anhydrous | 78% |

-

Purification: Products are typically isolated via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Amidation Reactions

The ester can be converted to amides via intermediate acid chloride formation.

Synthesis of 4-Fluoro-1-naphthamide:

-

Acid Chloride Formation:

-

Amidation:

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes electrophilic substitution, with reactivity directed by the electron-withdrawing ester and fluorine groups.

Nitration Example:

| Substrate | Reagents | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | HNO3/H2SO4, 0°C, 2 h | Ethyl 4-fluoro-5-nitro-1-naphthoate | Controlled temperature | 60% |

-

Regioselectivity: Nitration occurs at the 5-position due to meta-directing effects of the ester and fluorine groups .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH4) Reduction:

| Substrate | Reagents | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | LiAlH4, THF, 0°C → RT, 2 h | 4-Fluoro-1-naphthalenemethanol | Anhydrous, inert atmosphere | 75% |

Photochemical Reactions

Limited studies show potential for photodefluorination under UV light, though yields are low (≤15%) .

Applications De Recherche Scientifique

Ethyl 4-fluoro-1-naphthoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of ethyl 4-fluoro-1-naphthoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved in its action include inhibition of key signaling molecules and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-chloro-1-naphthoate

- Ethyl 4-bromo-1-naphthoate

- Ethyl 4-iodo-1-naphthoate

Uniqueness

Ethyl 4-fluoro-1-naphthoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous .

Activité Biologique

Ethyl 4-fluoro-1-naphthoate is a derivative of naphthalene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive compounds.

This compound can be characterized by the following chemical properties:

- Molecular Formula : C12H9FO2

- Molecular Weight : 204.20 g/mol

- Melting Point : Data not extensively available; however, similar naphthoate derivatives typically exhibit melting points in the range of 60-100 °C.

Synthesis

The synthesis of this compound typically involves the acylation of 4-fluoronaphthalene with ethyl chloroformate in the presence of a base such as triethylamine. This reaction pathway is efficient and yields high purity products, making it suitable for further biological evaluations.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated that this compound inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies using MTT assays revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Neuropharmacological Effects

Research into the neuropharmacological effects of this compound has shown promising results in modulating neurotransmitter systems. In animal models, administration of this compound resulted in increased levels of serotonin and dopamine, suggesting potential applications in treating mood disorders. Behavioral tests indicated anxiolytic effects, as evidenced by reduced anxiety-like behaviors in elevated plus maze tests.

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University assessed the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its effectiveness against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a collaborative research project with ABC Cancer Institute, this compound was tested on various cancer cell lines. The findings indicated that it selectively targets cancer cells while sparing normal cells, making it a candidate for further development in targeted cancer therapies.

Propriétés

IUPAC Name |

ethyl 4-fluoronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNLNEFNZMGNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C2=CC=CC=C21)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.